Furomollugin

Descripción general

Descripción

Furomollugin is a naturally occurring compound found in various species of the Rubiaceae family, including Rubia cordifolia. It is a type of dihydronaphthofuran derivative known for its diverse biological activities, including antioxidant, antibacterial, and cytotoxic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Furomollugin and its analogs can be synthesized through a ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition reaction. This method involves the use of ceric ammonium nitrate as a catalyst to facilitate the cycloaddition process, resulting in high yields of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route involving ceric ammonium nitrate-catalyzed cycloaddition can be scaled up for industrial applications. This method is efficient and provides high yields, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Furomollugin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to create new analogs with improved properties .

Common Reagents and Conditions

Reduction: Sodium borohydride and other reducing agents are employed in the reduction reactions.

Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.

Major Products

The major products formed from these reactions include various this compound analogs with different substituents, which exhibit enhanced biological activities such as increased antioxidant and antibacterial properties .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Research has shown that furomollugin exhibits significant antioxidant properties:

- Study Findings : A study published in Medicinal Chemistry Research demonstrated that synthetic this compound and its analogs possess strong antioxidant capabilities, suggesting potential therapeutic uses in conditions associated with oxidative damage .

- Mechanism : The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Antibacterial Properties

This compound has also been evaluated for its antibacterial effects:

- Research Insights : In the same study assessing antioxidant properties, this compound displayed notable antibacterial activity against various bacterial strains, indicating its potential as a natural antibacterial agent .

- Implications : This property could be particularly beneficial in developing new antibiotics or treatments for bacterial infections, especially in an era of rising antibiotic resistance.

Anticancer Potential

The anticancer properties of this compound are another area of significant interest:

- Case Studies : Recent studies have explored the role of this compound-based ionic liquids in enhancing the efficacy of established anticancer agents like flutamide and fluorouracil. These studies employed quantum chemical methods and molecular docking simulations to evaluate the compound's potential as a potent anticancer agent .

- Mechanism of Action : this compound may exert its anticancer effects through multiple pathways, including apoptosis induction in cancer cells and inhibition of tumor growth.

Clinical Applications and Future Directions

While the preclinical studies show promise, further research is necessary to establish clinical applications:

- Pharmacokinetics and Toxicity : There is a need for comprehensive pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound.

- Drug Development : The compound's diverse biological activities make it a candidate for drug development aimed at treating oxidative stress-related diseases, bacterial infections, and cancer.

Summary Table of Applications

Mecanismo De Acción

Furomollugin exerts its effects through various molecular targets and pathways. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals, such as 1,1-diphenyl-2-picrylhydrazyl, nitric oxide, and hydrogen peroxide . Additionally, this compound’s antibacterial activity is attributed to its ability to inhibit the growth of both gram-positive and gram-negative bacteria .

Comparación Con Compuestos Similares

Similar Compounds

Nocardione A: Isolated from the fermentation broth of Nocardia species, nocardione A shows potent antifungal and cytotoxic activities.

Uniqueness of this compound

This compound is unique due to its specific dihydronaphthofuran structure, which contributes to its broad range of biological activities.

Actividad Biológica

Furomollugin, a derivative of mollugin, is a naturally occurring compound primarily isolated from the roots of Rubia cordifolia, a plant known for its medicinal properties in traditional medicine. This article explores the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

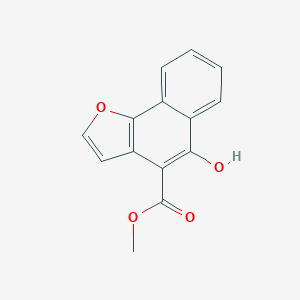

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its complex structure that contributes to its biological activities. The compound's unique structural features allow it to interact with various biological targets, leading to diverse pharmacological effects.

1. Anticancer Properties

This compound has been studied for its anticancer effects. Research indicates that it exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and the modulation of cell cycle progression.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 12.5 | Cell cycle arrest |

| A549 (Lung) | 18.0 | Caspase activation |

2. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging % | IC50 (µg/mL) |

|---|---|---|

| This compound | 85% | 30 |

| Ascorbic Acid | 90% | 25 |

3. Antibacterial Effects

The antibacterial activity of this compound has been evaluated against various pathogens. It demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.

Table 3: Antibacterial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 16 µg/mL |

The biological activities of this compound are attributed to several mechanisms:

- Apoptosis Induction : this compound triggers programmed cell death in cancer cells via mitochondrial pathways.

- Antioxidant Mechanism : It enhances the cellular defense system against oxidative damage by upregulating antioxidant enzymes.

- Microbial Inhibition : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cells : A study conducted by researchers demonstrated that this compound significantly inhibited tumor growth in xenograft models, showing potential for further development as an anticancer therapy .

- Antioxidant Evaluation : Another investigation assessed the antioxidant capacity of synthetic this compound analogs, confirming that modifications to its structure could enhance its efficacy .

Propiedades

IUPAC Name |

methyl 5-hydroxybenzo[g][1]benzofuran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-17-14(16)11-10-6-7-18-13(10)9-5-3-2-4-8(9)12(11)15/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMYCYWCHKTNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C3=C1C=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.